Product packaging for 6-(tert-Butylamino)-4-methylnicotinic acid(Cat. No.:)

6-(tert-Butylamino)-4-methylnicotinic acid

Cat. No.: B11798671
M. Wt: 208.26 g/mol
InChI Key: QIMGJYKOBKEPLD-UHFFFAOYSA-N
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Description

6-(tert-Butylamino)-4-methylnicotinic acid (CAS 1355216-28-2) is a high-purity chemical compound offered as a key building block for scientific research and development. This specialty chemical features a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . As a nicotinic acid derivative, it serves as a versatile precursor and intermediate in organic synthesis and medicinal chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. Researchers value this compound for its potential application in developing novel pharmacologically active molecules. The tert-butylamino and carboxylic acid functional groups provide distinct sites for further chemical modification, enabling its use in structure-activity relationship (SAR) studies and the synthesis of targeted compound libraries. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. For a comprehensive list of suppliers and current pricing, please refer to chemical supplier directories .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B11798671 6-(tert-Butylamino)-4-methylnicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(tert-butylamino)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7-5-9(13-11(2,3)4)12-6-8(7)10(14)15/h5-6H,1-4H3,(H,12,13)(H,14,15)

InChI Key

QIMGJYKOBKEPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)NC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 6 Tert Butylamino 4 Methylnicotinic Acid

Retrosynthetic Analysis of 6-(tert-Butylamino)-4-methylnicotinic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, several logical disconnections can be proposed.

The most evident disconnection is the C-N bond between the pyridine (B92270) ring and the tert-butylamino group. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the forward step. This would involve a 6-substituted pyridine, likely a 6-halo (chloro or bromo) derivative of 4-methylnicotinic acid, and tert-butylamine (B42293) as synthons. Pyridine rings are susceptible to nucleophilic attack at the 2 and 4 positions, which are electron-deficient due to the inductive effect of the nitrogen atom. stackexchange.comquora.comnumberanalytics.com

A second approach involves disconnecting the pyridine ring itself. This suggests a de novo synthesis, building the ring from acyclic precursors. This could be achieved through condensation and cyclization reactions, such as a Hantzsch-type synthesis, although this would require careful selection of precursors to achieve the specific substitution pattern and subsequent oxidation to the aromatic pyridine ring.

Finally, one could consider disconnecting the C-C bond between the carboxylic acid group and the pyridine ring. This would imply a late-stage carboxylation of a 6-(tert-butylamino)-4-methylpyridine intermediate. However, directing a carboxylation reaction to the C3 position in the presence of existing substituents can be challenging.

Precursor Synthesis and Building Block Strategies for Nicotinic Acid Scaffolds

The successful synthesis of the target molecule is highly dependent on the efficient preparation of key precursors and building blocks. The 4-methylnicotinic acid scaffold is a central component.

Methods for producing nicotinic acid and its derivatives are well-established. nih.govacs.org For instance, the synthesis of 4-methylnicotinic acid can be achieved through the oxidation of 3,4-dimethylpyridine (B51791) or via the reaction of 4-methylpyridine (B42270) with carbon dioxide. ontosight.ai Another route involves the oxidation of 2-methyl-5-alkylpyridines to yield 6-methylnicotinic acid, demonstrating the selective oxidation of side chains on the pyridine ring. google.com

A crucial intermediate for the SNAr approach is a 6-halo-4-methylnicotinic acid derivative. This can be prepared from a suitable precursor, such as a 6-hydroxynicotinic acid, through halogenation. Alternatively, starting with a dihalogenated pyridine, such as 2,6-dibromopyridine, allows for selective functionalization. One halogen can be substituted with the amino group, and the other can be converted to the carboxylic acid via methods like metal-halogen exchange followed by quenching with CO2 or through palladium-catalyzed carbonylation reactions.

Direct Synthetic Routes to this compound

The assembly of the final molecule can be approached through linear or convergent strategies, each offering distinct advantages in terms of efficiency and yield. fiveable.mechemistnotes.com

Linear Synthesis Approaches

A linear synthesis involves the sequential modification of a starting material in a step-by-step manner. chemistnotes.com A plausible linear route for this compound could begin with a pre-existing, functionalized pyridine ring.

For example, starting with 6-chloro-4-methylnicotinic acid, a single-step nucleophilic aromatic substitution with tert-butylamine could yield the final product. This reaction would likely require heat and a base to proceed. The carboxylic acid group might need to be protected (e.g., as an ester) to prevent unwanted side reactions with the amine or base, adding extra steps for protection and deprotection to the sequence.

An alternative linear path could start from 2,6-dibromopyridine. A selective mono-amination could be performed first, followed by the introduction of the methyl group at the 4-position (e.g., via a Negishi or Suzuki coupling), and finally, conversion of the second bromine atom into the carboxylic acid. The order of these steps would be critical to manage the directing effects of the substituents.

Convergent Synthesis Approaches

A convergent approach to this compound could involve the synthesis of two main fragments. One fragment could be a building block containing the 4-methyl and 3-carboxylic acid functionalities on a reactive precursor. The second fragment would be the tert-butylamino group. A more advanced convergent method involves the direct, one-step construction of the pyridine ring from acyclic precursors that already contain the required substituents. organic-chemistry.org For instance, a reaction between an enamine derived from tert-butylamine and a suitably substituted 1,3-dicarbonyl compound could, after cyclization and aromatization, form the fully substituted pyridine ring.

Optimized Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing yield and purity. The key step in many proposed routes is the nucleophilic aromatic substitution of a halogen with tert-butylamine.

Several factors influence the efficiency of this SNAr reaction. researchgate.net

Solvent : Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction.

Base : A non-nucleophilic base, such as K₂CO₃ or a tertiary amine, is often required to neutralize the HX formed.

Temperature : Elevated temperatures are generally necessary, and microwave irradiation can significantly reduce reaction times. acs.org

Catalysis : While many SNAr reactions on activated rings proceed without a catalyst, copper or palladium catalysts can be employed to facilitate the C-N bond formation, especially with less reactive halides or amines. acs.org

The following interactive table outlines hypothetical parameters for optimizing the amination of 6-chloro-4-methylnicotinic acid ethyl ester.

ParameterCondition 1Condition 2 (Microwave)Condition 3 (Catalyzed)
Solvent NMPDioxaneToluene
Base K₂CO₃NaOtBuCs₂CO₃
Temperature 150 °C180 °C110 °C
Catalyst NoneNonePd₂(dba)₃ / Xantphos
Time 24 h30 min12 h

This table presents plausible conditions based on general knowledge of similar chemical reactions.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles aims to make chemical manufacturing more environmentally benign. numberanalytics.comfrontiersin.org This involves reducing waste, using less hazardous materials, and improving energy efficiency.

For the synthesis of this compound, several green strategies can be implemented:

Atom Economy : Designing routes that incorporate the maximum number of atoms from the reactants into the final product. Convergent syntheses are often superior in this regard. numberanalytics.com

Safer Solvents : Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.com Some reactions can even be performed under solvent-free conditions, for example, using ball milling. tandfonline.com

Energy Efficiency : Employing methods like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.in

Catalysis : Using catalytic reagents instead of stoichiometric ones minimizes waste. Developing recyclable catalysts further enhances the sustainability of the process.

The table below summarizes the twelve principles of green chemistry and their potential application to this synthesis. numberanalytics.com

PrincipleApplication in Synthesis
1. PreventionDesign syntheses to minimize the generation of waste.
2. Atom EconomyMaximize the incorporation of all materials used into the final product.
3. Less Hazardous Chemical SynthesesUse and generate substances with minimal toxicity.
4. Designing Safer ChemicalsDesign the final product to have reduced environmental impact.
5. Safer Solvents and AuxiliariesUtilize green solvents like water or conduct reactions solvent-free.
6. Design for Energy EfficiencyUse energy-efficient methods like microwave or ambient temperature reactions.
7. Use of Renewable FeedstocksSource starting materials from renewable biomass where possible.
8. Reduce DerivativesMinimize the use of protecting groups to avoid extra steps and waste.
9. CatalysisEmploy highly selective and recyclable catalysts over stoichiometric reagents.
10. Design for DegradationDesign the molecule to be biodegradable after its use.
11. Real-time AnalysisMonitor reactions in real-time to prevent byproduct formation.
12. Inherently Safer ChemistryChoose reagents and conditions that minimize the potential for accidents.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 6 Tert Butylamino 4 Methylnicotinic Acid

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 6-(tert-Butylamino)-4-methylnicotinic acid, with a chemical formula of C10H14N2O2, the expected exact mass can be calculated with high precision.

Table 1: Predicted HRMS Data for this compound

Ion Species Chemical Formula Calculated Exact Mass (m/z)
[M+H]⁺ C10H15N2O2⁺ 195.1128
[M+Na]⁺ C10H14N2O2Na⁺ 217.0947

Note: These values are theoretical and would require experimental verification.

Electrospray ionization (ESI) would be a suitable technique for generating the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, given the presence of the basic amino group and the acidic carboxylic acid group. The high resolution of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would allow for the differentiation of this molecular formula from other potential elemental compositions with the same nominal mass. Further fragmentation analysis (MS/MS) would be expected to show characteristic losses, such as the loss of a tert-butyl group (C4H9; 57.0704 Da) or the carboxylic acid group (COOH; 45.0029 Da), providing further structural confirmation.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Connectivity and Stereochemistry

NMR spectroscopy is paramount for elucidating the precise connectivity of atoms within a molecule. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, would provide a complete structural assignment for this compound.

The predicted chemical shifts for this compound are based on the analysis of its constituent functional groups and comparison with similar structures.

¹H NMR: The proton spectrum is expected to display distinct signals for the aromatic protons, the methyl group, the tert-butyl group, the amine proton, and the carboxylic acid proton.

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position and the proton at the 5-position of the nicotinic acid ring would appear as singlets or narrow doublets, with their exact chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 4-position is anticipated, likely in the range of δ 2.2-2.6 ppm.

tert-Butyl Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group would be observed, typically in the upfield region around δ 1.3-1.6 ppm.

Amine Proton: A broad singlet for the N-H proton is expected, the chemical shift of which would be highly dependent on the solvent and concentration.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm) is characteristic of the carboxylic acid proton.

¹³C NMR: The carbon spectrum would provide information on all ten carbon atoms in the molecule.

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid would resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm.

Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine (B92270) ring. The carbons bearing the amino and carboxylic acid groups would be significantly shifted.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon and a methyl carbon.

Methyl Carbon: A signal for the methyl group at the 4-position would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 (Pyridine) ~8.0-8.5 ~150-155
C3 (Pyridine) - ~120-125
C4 (Pyridine) - ~145-150
H5 (Pyridine) ~6.5-7.0 ~105-110
C6 (Pyridine) - ~158-162
4-CH₃ ~2.2-2.6 ~18-22
NH Broad -
C(CH₃)₃ - ~50-55
C(CH₃)₃ ~1.3-1.6 ~28-32

Note: These are estimated chemical shift ranges and would be influenced by the solvent used.

To confirm the structural assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. While limited in this molecule due to the number of isolated spin systems, it could confirm any potential long-range couplings between the aromatic protons and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOE correlations would be expected between the tert-butyl protons and the H5 proton, and between the methyl protons and the H5 proton, further solidifying the geometry of the molecule.

X-ray Crystallography for Absolute Molecular Geometry and Intermolecular Interactions of this compound

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. Based on the structures of related nicotinic acid derivatives, it is anticipated that the molecule would exhibit a planar pyridine ring. nih.govnih.gov The carboxylic acid group may be co-planar or slightly twisted with respect to the ring.

A key feature of the crystal structure would be the intermolecular interactions. The presence of the carboxylic acid group and the amino group makes the molecule a prime candidate for forming strong hydrogen bonds. It is highly probable that the carboxylic acid's hydroxyl group would act as a hydrogen bond donor to the nitrogen atom of the pyridine ring or the carbonyl oxygen of an adjacent molecule. The N-H group of the tert-butylamino substituent could also participate in hydrogen bonding as a donor. These interactions would lead to the formation of supramolecular assemblies, such as dimers or extended chains, in the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis of this compound

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid.

C=C and C=N Stretches: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the amino group is expected in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations and vibrations of non-polar bonds are often more intense in the Raman spectrum.

The symmetric stretching of the pyridine ring would be a prominent feature.

The C-C stretching of the tert-butyl group would also be expected to give a strong Raman signal.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
C=O Stretch 1680-1710
Amine N-H Stretch 3300-3500
Aromatic Ring C-H Stretch >3000
C=C, C=N Stretches 1400-1600

Note: These are general ranges and the exact positions can vary based on the molecular environment.

Theoretical and Computational Investigations of 6 Tert Butylamino 4 Methylnicotinic Acid

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are employed to model the electronic structure of a molecule, providing fundamental information about its stability, reactivity, and intermolecular interactions. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. libretexts.org

For 6-(tert-Butylamino)-4-methylnicotinic acid, a hypothetical FMO analysis was performed. The calculated energies of the frontier orbitals and the resulting energy gap are presented in the table below. The analysis suggests a significant HOMO-LUMO gap, indicating good electronic stability. The HOMO is primarily localized over the pyridine (B92270) ring and the amino group, suggesting these are the main sites for electron donation. Conversely, the LUMO is distributed across the pyridine ring and the carboxylic acid moiety, identifying this region as the primary electron-accepting area.

OrbitalEnergy (eV)
HOMO-6.15
LUMO-1.23
HOMO-LUMO Gap (ΔE)4.92

The Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution around a molecule. researchgate.netdeeporigin.com It is a valuable tool for predicting how a molecule will interact with other charged species, such as biological receptors or other small molecules. deeporigin.com The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, nucleophilic sites) and blue indicating regions of positive electrostatic potential (electron-poor, electrophilic sites). researchgate.net

A hypothetical EPS map of this compound reveals distinct regions of charge polarization. The most negative potential (red) is concentrated around the oxygen atoms of the carboxylic acid group, making them strong candidates for acting as hydrogen bond acceptors. A less intense negative region is associated with the nitrogen atom of the pyridine ring. Conversely, the most positive potential (blue) is located on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen on the secondary amine. These sites are potent hydrogen bond donors. The bulky tert-butyl group and the methyl group present largely neutral (green) surfaces, indicative of their nonpolar, hydrophobic character.

Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Understanding the preferred conformations and the energy barriers between them is crucial, as the biological activity of a molecule is often dependent on it adopting a specific three-dimensional shape to fit into a receptor's binding site. researchgate.net

A systematic conformational search was hypothetically performed on this compound by rotating the key single bonds: the C-N bond of the tert-butylamino group and the C-C bond of the carboxylic acid group. This search identified several low-energy conformers. The relative energies and defining dihedral angles of the three most stable conformers are presented below. The global minimum energy conformer is characterized by a specific orientation of the tert-butyl and carboxylic acid groups that minimizes steric hindrance and potentially allows for an intramolecular hydrogen bond. The energy landscape suggests that the molecule is moderately flexible, with relatively small energy barriers separating the most stable conformations.

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (°) (Cring-Cring-N-Ctert)Dihedral Angle 2 (°) (Cring-Cring-Cacid-O)
1 (Global Minimum)0.00-178.55.2
20.85-175.3175.8
31.424.16.8

Molecular Docking and Molecular Dynamics Simulations with Proposed Biological Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (protein or nucleic acid). mdpi.comnih.gov Docking predicts the preferred binding orientation of the ligand, while MD simulations provide insights into the dynamic stability and behavior of the ligand-protein complex over time. nih.govnih.gov

For this hypothetical study, a relevant biological target was chosen based on the structure of nicotinic acid. Nicotinate phosphoribosyltransferase (NAPRT) is an enzyme involved in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) salvage pathway and serves as a plausible target.

Molecular docking simulations were hypothetically performed to place this compound into the active site of human NAPRT. The results predict a stable binding pose where the molecule forms several key interactions with amino acid residues in the binding pocket. The deprotonated carboxylate group of the ligand is predicted to form a strong salt bridge with a positively charged arginine residue. The pyridine nitrogen acts as a hydrogen bond acceptor from a serine residue, while the amino group's hydrogen forms a hydrogen bond with the backbone carbonyl of a glycine. The hydrophobic tert-butyl group is nestled in a nonpolar pocket lined by leucine (B10760876) and valine residues.

Ligand GroupInteraction TypeInteracting Residue(s)
Carboxylic AcidSalt Bridge / H-BondArginine, Tyrosine
Pyridine NitrogenHydrogen BondSerine
Amino GroupHydrogen BondGlycine
tert-Butyl GroupHydrophobicLeucine, Valine, Alanine
Methyl GroupHydrophobicIsoleucine

Following docking, the binding affinity was estimated using a scoring function, which provides a numerical value (often in kcal/mol) that approximates the binding free energy. The hypothetical calculated binding affinity for this compound to NAPRT was found to be favorable.

Analysis of the binding pose identified several interaction "hotspots" that contribute significantly to the binding energy. The primary hotspot is the salt bridge between the ligand's carboxylate and the active site arginine residue. This strong electrostatic interaction is predicted to be the main anchor for the ligand. A second critical hotspot is the hydrophobic pocket that accommodates the tert-butyl group. This interaction is crucial for ligand specificity and affinity. These findings suggest that the carboxylic acid and the tert-butylamino group are essential pharmacophoric features for binding to this hypothetical target. Subsequent MD simulations could be used to confirm the stability of these interactions over time. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In modern drug discovery and development, the early assessment of a compound's pharmacokinetic properties is crucial to avoid costly late-stage failures. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling provides a rapid and cost-effective means of predicting these properties before a compound is synthesized. For this compound, various computational tools can be employed to estimate its likely behavior in the body.

Lipophilicity and Permeability Modeling

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (logP) between an octanol (B41247) and water phase. High lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown and lower solubility. Several computational models can predict the logP of this compound. These models often use fragment-based or whole-molecule approaches to calculate this value.

Permeability, another key factor for oral absorption, can be predicted using models that simulate passage through biological membranes, such as the Caco-2 cell monolayer model. These in silico models often consider factors like molecular size, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these predictive models can offer initial insights into its potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties for ADME Modeling of this compound

ParameterPredicted ValueSignificance for ADME
Molecular Weight222.28 g/mol Influences diffusion and overall size-related transport.
logP (o/w)2.5 - 3.5Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Polar Surface Area (PSA)62.5 ŲAffects membrane penetration; values in this range are often associated with good oral bioavailability.
Hydrogen Bond Donors2Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors3Affects solubility and receptor binding.
Caco-2 PermeabilityModerate to HighSuggests the potential for good intestinal absorption.

Note: The values in this table are illustrative and based on general predictions for a molecule with the structure of this compound. Actual experimental values may vary.

Metabolic Site Prediction and Biotransformation Pathway Modeling

Understanding how a compound is metabolized is essential for predicting its half-life and potential for drug-drug interactions. In silico metabolic site prediction tools utilize knowledge of common metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. nih.gov These programs analyze the chemical structure of this compound to identify atoms that are most susceptible to enzymatic attack.

For this compound, likely sites of metabolism would include the tert-butyl group (hydroxylation) and the methyl group on the pyridine ring (oxidation). The aromatic ring itself could also undergo hydroxylation. Biotransformation pathway modeling can then use these predicted sites of metabolism to construct potential metabolic pathways, providing a more comprehensive picture of how the compound might be altered in the body.

Table 2: Predicted Sites of Metabolism for this compound

Potential Metabolic ReactionPredicted SiteKey EnzymesPredicted Metabolite
Hydroxylationtert-Butyl groupCYP3A4, CYP2D66-((1-hydroxy-2-methylpropan-2-yl)amino)-4-methylnicotinic acid
Oxidation4-Methyl groupCYP2E16-(tert-Butylamino)-4-(hydroxymethyl)nicotinic acid
Aromatic HydroxylationPyridine RingCYP1A26-(tert-Butylamino)-4-methyl-5-hydroxynicotinic acid
N-dealkylationtert-Butylamino groupCYP3A46-Amino-4-methylnicotinic acid

Note: This table presents hypothetical metabolic predictions for illustrative purposes. The actual metabolic pathways would need to be confirmed through experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their activity against a specific biological target and to guide the design of new, more potent compounds.

A QSAR study would typically involve a dataset of analogs of this compound with experimentally determined biological activities. A wide range of molecular descriptors would be calculated for each analog, including electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

For instance, a QSAR model for a series of nicotinic acid derivatives might reveal that increased lipophilicity at the 6-position and the presence of a hydrogen bond donor on the amino group are positively correlated with activity. Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Table 3: Example of a QSAR Model for Analogs of this compound

AnaloglogPHydrogen Bond DonorsPredicted Activity (IC50, nM)
This compound2.82150
6-(Isopropylamino)-4-methylnicotinic acid2.32250
6-(tert-Butylamino)-4-ethylnicotinic acid3.22120
6-(Amino)-4-methylnicotinic acid1.53500

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSAR model. The predicted activity would be based on a derived mathematical equation from a larger dataset of compounds.

In Vitro Biological and Mechanistic Studies of 6 Tert Butylamino 4 Methylnicotinic Acid

Target Identification and Validation Approaches

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. Chemical proteomics and transcriptomic analyses are powerful tools for this purpose. mdpi.com

Proteomic Profiling and Affinity-Based ProbesProteomic approaches aim to identify the proteins that physically interact with a small molecule. A common strategy involves designing and synthesizing a chemical probe derived from the compound of interest, such as 6-(tert-Butylamino)-4-methylnicotinic acid. This probe is often tagged with a reporter molecule, like biotin (B1667282), which allows for the selective isolation of protein-probe complexes from a cell lysate using affinity chromatography (e.g., with streptavidin beads).mdpi.com

The isolated proteins are then identified using mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to distinguish specific binding partners from non-specific interactors by comparing results from cells treated with the probe versus a control. mdpi.com This methodology helps to create a profile of potential protein targets.

Gene Expression Analysis and Transcriptomic ProfilingTranscriptomic profiling, often performed using techniques like RNA sequencing (RNA-Seq), examines how a compound affects the expression levels of thousands of genes within a cell. By treating cells with this compound and comparing their gene expression profiles to untreated cells, researchers can identify pathways that are significantly up- or down-regulated.

This data can provide clues about the compound's biological targets and downstream effects. For instance, if the compound causes a significant change in the expression of genes known to be regulated by a specific transcription factor or signaling pathway, it suggests that the compound may be acting on a component of that pathway. mdpi.com

Receptor Binding and Modulation Assays

Once potential targets, such as receptors, are identified, binding assays are used to confirm and quantify the interaction.

Ligand-Receptor Interaction StudiesReceptor binding assays are essential for determining if a compound directly interacts with a specific receptor and for quantifying its binding affinity.nih.govThese assays typically use a preparation of membranes from cells expressing the target receptor.merckmillipore.comsigmaaldrich.com

A common format is the competitive binding assay, where the compound of interest competes with a known radiolabeled ligand for binding to the receptor. merckmillipore.comresearchgate.net The amount of radiolabeled ligand that is displaced by the test compound is measured, allowing for the calculation of the compound's inhibitory concentration (IC50) — the concentration required to displace 50% of the specific binding of the radiolabeled ligand. From this, the binding affinity (Ki) can be determined. nih.gov

Table 1: Representative Data from a Hypothetical Competitive Binding Assay This table is for illustrative purposes only and does not represent actual data for this compound.

Compound Concentration (nM) % Inhibition of Radioligand Binding
0.1 5
1 18
10 48
100 85
1000 98

Enzyme Inhibition and Activation Profiling

Many drugs exert their effects by modulating the activity of enzymes. nih.gov Enzyme assays are performed to determine if a compound can inhibit or activate a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound.

For an inhibition assay, a fixed amount of enzyme and substrate are incubated with varying concentrations of the compound. The reaction rate is measured, and the data is used to calculate an IC50 value, representing the concentration of the compound needed to reduce enzyme activity by 50%. nih.gov Different assay formats can also help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Table 2: Representative Data from a Hypothetical Enzyme Inhibition Assay This table is for illustrative purposes only and does not represent actual data for this compound.

Compound Concentration (µM) Enzyme Activity (% of Control)
0.01 95
0.1 78
1 52
10 15
100 5

Kinase Inhibition Assays

Kinase inhibition assays are crucial for determining a compound's potential to interfere with kinase signaling pathways, which are often dysregulated in diseases like cancer and inflammatory disorders. A variety of assay formats are available to assess the inhibitory activity of a compound against a panel of protein kinases. These methods can provide data on potency (e.g., IC50 values) and selectivity.

Table 1: Representative Kinase Inhibition Assay Formats

Assay Type Principle Typical Endpoint
Biochemical Assays Measures the direct inhibition of purified kinase enzymatic activity. IC50 (concentration for 50% inhibition)

| Cell-Based Assays | Measures the inhibition of kinase activity within a cellular context. | Phosphorylation status of downstream targets |

Should this compound be screened, its activity would be quantified, and a selectivity profile would be generated by testing it against a broad panel of kinases.

Protease Activity Modulation

Proteases are a class of enzymes involved in a multitude of physiological processes, making them significant drug targets. Assays to determine if a compound modulates protease activity can reveal its potential to interfere with processes such as apoptosis, blood coagulation, and immune response.

Specific assays would be employed to investigate whether this compound can inhibit or activate specific proteases. These assays typically involve a purified protease and a substrate that produces a detectable signal upon cleavage.

Other Enzymatic Target Interactions and Kinetic Analysis

Beyond kinases and proteases, a compound could interact with a wide range of other enzymes. Comprehensive screening against various enzyme classes would be necessary to identify other potential targets of this compound.

If an interaction is identified, kinetic analysis would be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.

Cell-Based Functional Assays

Cell-based assays are essential for understanding how a compound affects cellular functions in a more physiologically relevant context.

Cellular Signaling Pathway Modulation by this compound

To determine the effect of this compound on cellular signaling, researchers would treat various cell lines with the compound and monitor the activity of key signaling pathways. Techniques such as Western blotting or ELISA would be used to measure changes in the phosphorylation status of signaling proteins.

Table 2: Examples of Cellular Signaling Pathways for Investigation

Pathway Key Proteins to Monitor Associated Functions
MAPK/ERK Pathway p-ERK, p-MEK Cell proliferation, differentiation, survival
PI3K/Akt Pathway p-Akt, p-mTOR Cell growth, survival, metabolism

| NF-κB Pathway | p-IκBα, nuclear NF-κB | Inflammation, immune response |

Gene Reporter Assays and Transcriptional Regulation

Gene reporter assays are used to study the regulation of gene expression. youtube.com These assays can determine if a compound influences the activity of specific transcription factors or regulatory elements in a gene's promoter. youtube.com A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific regulatory element, and changes in reporter activity upon treatment with the compound are measured. youtube.com

Should this compound be investigated using this method, it would reveal its potential to modulate gene expression at the transcriptional level.

Cell Proliferation and Differentiation Studies

To assess the impact of this compound on cell fate, cell proliferation and differentiation assays would be conducted. Proliferation assays, such as MTT or BrdU incorporation assays, measure the rate of cell division.

Differentiation studies would involve treating stem or progenitor cells with the compound and then assessing for markers of specific cell lineages. nih.gov For example, the expression of lineage-specific proteins or morphological changes would be monitored to determine if the compound induces or inhibits differentiation into a particular cell type. nih.gov

Table 3: Common Assays for Cell Proliferation and Differentiation

Assay Purpose Principle
MTT Assay Measures cell viability and proliferation. Conversion of MTT to formazan (B1609692) by metabolically active cells.
BrdU Assay Measures DNA synthesis during cell proliferation. Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA.
Immunofluorescence Detects markers of cell differentiation. Use of fluorescently labeled antibodies to visualize specific proteins.

| qRT-PCR | Quantifies gene expression of differentiation markers. | Measures the amount of specific mRNA transcripts. |

Mechanistic Investigations of this compound's Action

To understand how this compound exerts its biological effects at a molecular level, a series of detailed mechanistic studies would be required.

Biophysical Characterization of Target Interaction (e.g., SPR, ITC)

Elucidating the direct interaction of a compound with its biological target is fundamental to understanding its mechanism of action. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.

Surface Plasmon Resonance (SPR): This technique would measure the binding kinetics (association and dissociation rates) of this compound to its putative target protein immobilized on a sensor chip. The resulting data would provide the binding affinity (K_D_).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the compound to its target. This allows for the determination of the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

A hypothetical data table from such experiments might look like this:

TechniqueParameterValue
SPR
K_on (M⁻¹s⁻¹)Data not available
K_off_ (s⁻¹)Data not available
K_D_ (nM)Data not available
ITC
K_D_ (nM)Data not available
n (stoichiometry)Data not available
ΔH (kcal/mol)Data not available
-TΔS (kcal/mol)Data not available

Molecular Imaging Techniques for Intracellular Localization

To understand where the compound acts within a cell, molecular imaging techniques are employed. This often involves synthesizing a fluorescently labeled analog of the compound.

Confocal Microscopy: Using a fluorescent derivative of this compound, researchers could visualize its subcellular localization in live or fixed cells. Co-localization studies with specific organelle markers (e.g., for the nucleus, mitochondria, or endoplasmic reticulum) would pinpoint its site of action.

High-Content Imaging: This automated microscopy approach could be used to screen for changes in cellular morphology or the localization of target proteins in response to treatment with the compound.

Post-Translational Modification Studies

Many drugs exert their effects by altering the post-translational modifications (PTMs) of key proteins, which can regulate their activity, localization, and stability.

Western Blotting: This technique could be used to detect changes in specific PTMs (e.g., phosphorylation, ubiquitination, acetylation) of a target protein after treating cells with this compound. Antibodies specific to the modified forms of the protein would be utilized.

Mass Spectrometry: A more global approach, mass spectrometry-based proteomics can identify and quantify thousands of PTMs across the entire proteome, revealing the broader impact of the compound on cellular signaling pathways.

Structure-Activity Relationships (SAR) from In Vitro Data for this compound Analogs

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of analogs of the lead compound to understand which chemical moieties are crucial for its biological activity. By systematically modifying different parts of the this compound scaffold (the tert-butyl group, the methyl group, and the carboxylic acid), researchers could determine their contribution to target binding and cellular effects.

A hypothetical SAR table might be structured as follows:

AnalogR¹ (at position 6)R² (at position 4)In Vitro Activity (e.g., IC₅₀ in nM)
Parent Compound -NH-C(CH₃)₃ -CH₃ Data not available
Analog 1-NH-CH(CH₃)₂-CH₃Data not available
Analog 2-NH-C(CH₃)₃-HData not available
Analog 3-NH-C(CH₃)₃-CH₂CH₃Data not available
Analog 4-O-C(CH₃)₃-CH₃Data not available

This table would allow for the deduction of key pharmacophoric features and guide the design of more potent and selective compounds.

Biotransformation and Preclinical Pharmacokinetic Profiling of 6 Tert Butylamino 4 Methylnicotinic Acid

In Vitro Metabolic Stability Assessment

The initial evaluation of a compound's metabolic stability provides essential insights into its potential in vivo clearance and half-life. Standard in vitro systems, such as liver microsomes and hepatocytes, are employed for this purpose.

Microsomal stability assays are a primary tool for assessing the susceptibility of a compound to Phase I metabolic enzymes, predominantly cytochrome P450 (CYP) enzymes. In these assays, the test compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time.

For 6-(tert-butylamino)-4-methylnicotinic acid, the key structural features susceptible to microsomal metabolism would be the tert-butylamino group and the methyl group. The pyridine (B92270) ring itself is generally more resistant to metabolism but can be a site of oxidation. nih.gov The tert-butyl group is known to undergo hydroxylation, which can be a significant metabolic pathway for many drugs. hyphadiscovery.com The N-dealkylation of the tert-butylamino group is another potential metabolic route catalyzed by CYP enzymes. nih.govresearchgate.net

A representative microsomal stability assay for this compound would involve incubating the compound with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The concentration of the parent compound would be measured at various time points using LC-MS/MS.

Table 1: Representative Microsomal Stability Data for this compound

Time (minutes)% Parent Compound Remaining
0100
585
1560
3035
6010

This data is illustrative and not based on experimental results for this specific compound.

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the hepatic clearance in vivo.

Hepatocyte incubation studies offer a more comprehensive assessment of metabolic stability as they contain a full complement of both Phase I and Phase II metabolic enzymes. This allows for the evaluation of conjugation reactions, such as glucuronidation, which are crucial for the clearance of many compounds.

The carboxylic acid moiety of this compound is a prime candidate for Phase II metabolism, specifically glucuronidation, which is a common pathway for carboxylic acid-containing drugs. nih.govresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

In a typical hepatocyte study, the compound would be incubated with a suspension of cryopreserved human hepatocytes. The disappearance of the parent compound and the formation of metabolites would be monitored over time.

Table 2: Representative Hepatocyte Stability Data for this compound

Time (hours)% Parent Compound Remaining
0100
0.570
150
225
45

This data is illustrative and not based on experimental results for this specific compound.

Identification and Characterization of Major Metabolites

Identifying the major metabolites of a drug candidate is essential for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for metabolite identification and characterization due to its high sensitivity and specificity. nih.govyoutube.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are used to fragment the metabolite ions, providing structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of metabolites, particularly when sufficient quantities can be isolated.

Based on the structure of this compound, several metabolic pathways can be proposed:

Oxidation of the tert-butyl group: The tert-butyl group is susceptible to hydroxylation by CYP enzymes, likely CYP3A4, to form a primary alcohol metabolite. hyphadiscovery.com This can be further oxidized to a carboxylic acid.

N-dealkylation: The tert-butylamino group can undergo oxidative N-dealkylation, also mediated by CYP enzymes, to yield 6-amino-4-methylnicotinic acid. nih.govresearchgate.netmdpi.com

Oxidation of the methyl group: The methyl group on the pyridine ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Glucuronidation: The carboxylic acid group of the parent compound and any carboxylic acid metabolites can be conjugated with glucuronic acid by UGT enzymes, a major clearance pathway for nicotinic acid and its derivatives. nih.govnih.govresearchgate.net

The primary enzymes expected to be involved are from the Cytochrome P450 superfamily (for oxidation and dealkylation) and the UDP-glucuronosyltransferase family (for conjugation). mdpi.comresearchgate.net

Figure 1: Proposed Metabolic Pathways of this compound

(A diagram illustrating the proposed metabolic transformations would be included here, showing the parent compound and the structures of the proposed metabolites: hydroxylated tert-butyl metabolite, N-dealkylated metabolite, oxidized methyl group metabolite, and the glucuronide conjugate of the parent compound.)

Enzyme Kinetics of Metabolic Transformation

To further characterize the metabolic pathways, enzyme kinetic studies are performed to determine the affinity of the enzymes for the substrate (Km) and the maximum rate of the reaction (Vmax). These parameters are crucial for predicting the in vivo clearance and potential for drug-drug interactions. nih.gov

For the major metabolic pathways identified, incubations would be carried out with specific recombinant human CYP or UGT enzymes. For example, to determine the kinetics of N-dealkylation, this compound would be incubated with recombinant CYP3A4 at various concentrations, and the rate of formation of the 6-amino-4-methylnicotinic acid metabolite would be measured. nih.gov

Table 3: Representative Enzyme Kinetic Parameters for the Metabolism of this compound

Metabolic PathwayEnzymeKm (µM)Vmax (pmol/min/pmol enzyme)Intrinsic Clearance (Vmax/Km) (µL/min/pmol enzyme)
N-dealkylationCYP3A415503.3
tert-butyl hydroxylationCYP3A425301.2
GlucuronidationUGT2B7501002.0

This data is illustrative and not based on experimental results for this specific compound.

The intrinsic clearance values help to rank the importance of the different metabolic pathways. A lower Km value suggests a higher affinity of the enzyme for the compound. nih.gov These kinetic parameters are vital for developing physiologically based pharmacokinetic (PBPK) models to simulate the compound's behavior in humans.

Preclinical Pharmacokinetic Studies in Animal Models (e.g., Rodents)

Information on the in vivo behavior of this compound in preclinical species such as rats or mice is currently unavailable in the public domain.

Absorption and Distribution Profiles (e.g., Tissue Distribution, Blood-Brain Barrier Penetration)

There is no published data detailing the absorption characteristics of this compound following administration in animal models. Consequently, its rate and extent of absorption are unknown. Furthermore, information regarding its distribution throughout the body, including tissue-specific accumulation and its ability to cross the blood-brain barrier, has not been reported.

Excretion Pathways (e.g., Biliary, Renal)

The primary routes of elimination for this compound and its potential metabolites have not been documented. It is therefore unclear whether the compound is primarily cleared through the kidneys via renal excretion or through the liver via biliary excretion.

Bioavailability Determination in Preclinical Species

Due to the lack of plasma concentration data following administration, the oral bioavailability of this compound in any preclinical species has not been determined.

Half-Life and Clearance Rates in Preclinical Species

Key pharmacokinetic parameters such as the elimination half-life (t½) and clearance rate (CL) of this compound in rodents have not been established. This information is vital for understanding the duration of the compound's presence in the body and the efficiency of its removal.

Chemical Derivatization and Scaffold Utilization of 6 Tert Butylamino 4 Methylnicotinic Acid

Synthesis of Analogs and Homologs of 6-(tert-Butylamino)-4-methylnicotinic acid

The synthesis of analogs and homologs of this compound can be systematically approached by modifying its three key structural components: the nicotinic acid core, the tert-butylamino group, and the carboxylic acid function.

Modifications at the Nicotinic Acid Core

Modifications to the pyridine (B92270) ring of the nicotinic acid core can significantly influence the electronic properties, steric profile, and metabolic stability of the molecule. Key modifications could include the introduction of various substituents at the available positions (2 and 5) or alterations to the pyridine ring itself.

Substitution at C2 and C5: The introduction of small alkyl groups, halogens, or electron-withdrawing/donating groups at the C2 and C5 positions can be achieved through various synthetic strategies. For instance, halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) can introduce a wide array of substituents. These modifications can impact the pKa of the pyridine nitrogen and the carboxylic acid, as well as influence the molecule's interaction with biological targets.

Table 1: Hypothetical Analogs with Modifications at the Nicotinic Acid Core

Compound IDModificationRationale
IA-1 2-FluoroModulate pKa, potentially enhance binding through halogen bonding.
IA-2 5-MethoxyIntroduce an electron-donating group to alter electronic distribution.
IA-3 2-TrifluoromethylIntroduce a strong electron-withdrawing group to increase acidity.
IA-4 5-PhenylExplore steric effects and potential for additional hydrophobic interactions.

This table presents hypothetical analogs for illustrative purposes.

Variations of the Amino Substituent (e.g., Alkyl, Aryl Amines, Heterocycles)

The tert-butylamino group at the C6 position is a key feature that can be varied to explore its role in biological activity. Replacing the tert-butyl group with other alkyl, aryl, or heterocyclic amines can provide insights into the steric and electronic requirements of a potential binding pocket. The synthesis of these analogs would typically involve the nucleophilic aromatic substitution of a suitable precursor, such as a 6-chloro-4-methylnicotinic acid derivative, with the desired amine.

Table 2: Representative Analogs with Varied Amino Substituents

Compound IDAmino SubstituentRationale
IIA-1 CyclohexylaminoExplore the effect of a different bulky, lipophilic alkyl group.
IIA-2 AnilinoIntroduce an aromatic substituent to probe for π-π stacking interactions.
IIA-3 4-FluorophenylaminoInvestigate the impact of electronic modification of the aryl ring.
IIA-4 Piperidin-1-ylIncorporate a cyclic amine to restrict conformational flexibility.
IIA-5 Morpholin-4-ylIntroduce a more polar heterocyclic amine to potentially improve solubility.

This table presents representative analogs for illustrative purposes.

Derivatization of the Carboxylic Acid Moiety (e.g., Esters, Amides, Salt Forms)

The carboxylic acid group is a primary site for derivatization to create esters, amides, and various salt forms. These modifications are often employed to alter the compound's solubility, membrane permeability, and pharmacokinetic properties. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. Amide formation can be accomplished by activating the carboxylic acid (e.g., as an acid chloride or with a coupling reagent) followed by reaction with an amine.

Table 3: Common Derivatives of the Carboxylic Acid Moiety

Derivative TypeExampleRationale for Synthesis
Esters Methyl ester, Ethyl esterIncrease lipophilicity, potentially act as prodrugs.
Amides Primary amide, N-Methyl amideModulate hydrogen bonding capacity, alter solubility.
Bioisosteres Tetrazole, AcylsulfonamideReplace the carboxylic acid with a group of similar acidity and spatial arrangement.
Salt Forms Sodium salt, Hydrochloride saltEnhance aqueous solubility and facilitate formulation.

This table provides examples of common derivatizations.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity of Analogs

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of analogs of this compound. By synthesizing and testing a library of derivatives, researchers can identify the key structural features required for potency and selectivity.

Based on studies of other substituted nicotinic acid analogs, several general SAR trends can be hypothesized:

Nicotinic Acid Core: The pyridine nitrogen and the carboxylic acid are often critical for binding to target proteins, potentially forming hydrogen bonds or salt bridges. Substituents on the ring can modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby influencing binding affinity. nih.govmdpi.com

Amino Substituent at C6: The nature of the substituent at the 6-amino position can significantly impact activity. The bulky tert-butyl group may be optimal for fitting into a specific hydrophobic pocket. Smaller or larger alkyl groups, as well as aryl or heterocyclic substituents, would help to define the size and nature of this pocket.

Methyl Group at C4: The 4-methyl group likely plays a role in the molecule's conformation and may have specific steric interactions with the target. Analogs with different substituents at this position (e.g., ethyl, cyclopropyl, or hydrogen) would clarify its importance.

Carboxylic Acid Moiety: The carboxylic acid is often essential for activity, acting as a key interaction point. mdpi.com Esterification or conversion to a primary amide typically leads to a significant decrease or loss of direct biological activity, although these derivatives may function as prodrugs.

Table 4: Hypothetical SAR Data for a Series of Analogs

Compound IDC6-SubstituentC4-SubstituentRelative Activity (%)
Parent tert-ButylaminoMethyl100
SAR-1 IsopropylaminoMethyl75
SAR-2 CyclohexylaminoMethyl90
SAR-3 AnilinoMethyl20
SAR-4 tert-ButylaminoEthyl110
SAR-5 tert-ButylaminoHydrogen40

This table presents hypothetical data to illustrate potential SAR trends.

Prodrug Strategies for Modulating Pharmacokinetic Profiles (conceptual basis)

Prodrug strategies can be employed to overcome undesirable pharmacokinetic properties of this compound, such as poor absorption, rapid metabolism, or low bioavailability. The conceptual basis for designing prodrugs involves masking the carboxylic acid or amino functionalities with moieties that are cleaved in vivo to release the active parent drug.

Ester Prodrugs: Esterification of the carboxylic acid is a common prodrug approach to increase lipophilicity and enhance passive diffusion across cell membranes. Simple alkyl esters (e.g., methyl, ethyl) or more complex esters can be designed to be hydrolyzed by esterases present in the blood, liver, or target tissues.

Amide Prodrugs: While generally more stable than esters, amide prodrugs can also be designed to undergo enzymatic cleavage.

Carrier-Linked Prodrugs: The parent drug can be conjugated to a carrier molecule, such as an amino acid or a sugar, to improve its transport across biological barriers. For example, conjugation to a bile acid could target the apical sodium-dependent bile acid transporter (ASBT) for enhanced intestinal absorption.

The choice of the promoiety is critical and should be tailored to achieve the desired pharmacokinetic profile while ensuring that the cleaved promoiety is non-toxic.

Conjugation of this compound for Probe Development

The conjugation of this compound to reporter molecules, such as fluorescent dyes, biotin (B1667282), or photoaffinity labels, can generate valuable chemical probes for studying its biological targets and mechanism of action. The carboxylic acid and the amino group are the primary handles for conjugation.

Amide Bond Formation: The carboxylic acid can be activated and coupled to an amine-containing reporter molecule to form a stable amide linkage. Alternatively, if the reporter molecule has a carboxylic acid, it can be coupled to the 6-amino group of a suitable precursor.

Linker Insertion: A linker or spacer arm is often incorporated between the parent molecule and the reporter tag to minimize steric hindrance and preserve the biological activity of the parent compound. The linker can be of varying length and composition (e.g., polyethylene (B3416737) glycol) to optimize the probe's properties.

Bioorthogonal Chemistry: For more advanced applications, bioorthogonal handles (e.g., an azide (B81097) or alkyne) can be introduced into the molecule, allowing for specific labeling in complex biological systems via click chemistry.

These chemical probes can be utilized in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of the drug, affinity chromatography for target protein pull-down and identification, and photoaffinity labeling to covalently cross-link to the binding site of its target.

Fluorescent Labeling

The covalent attachment of a fluorophore to this compound can be achieved by targeting either its carboxylic acid or the secondary amino group. The choice of strategy depends on the desired properties of the final fluorescent probe and the potential impact of derivatization on the molecule's biological activity.

One common approach involves the activation of the carboxylic acid group to form an active ester, which can then react with an amine-containing fluorophore. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose, often in conjunction with N-hydroxysuccinimide (NHS) to enhance reaction efficiency. thermofisher.comnih.gov This method results in the formation of a stable amide bond between the nicotinic acid scaffold and the fluorescent tag. A wide array of amine-functionalized fluorophores with varying spectral properties are commercially available, allowing for the synthesis of probes for different applications.

Alternatively, while the tert-butyl group on the secondary amine presents some steric hindrance, derivatization at this position is also conceivable, potentially through reagents that react with secondary amines under specific conditions. However, modification of the amino group might be more likely to alter the parent molecule's biological interactions.

The intrinsic fluorescence of some aminopyridine structures can also be exploited. mdpi.com While this compound itself is not strongly fluorescent, chemical modifications to the pyridine ring system could potentially enhance its quantum yield or shift its emission spectrum, creating a fluorescent analog without the need for a large external fluorophore.

Table 1: Potential Fluorescent Labeling Strategies for this compound

Target Functional Group Reagents Linkage Type Potential Fluorophores
Carboxylic Acid EDC, NHS Amide Amine-reactive fluorescein, rhodamine, cyanine (B1664457) dyes
Secondary Amine Amine-reactive reagents Amide/Other N/A (less common due to steric hindrance)

This table presents hypothetical derivatization strategies based on general chemical principles, as direct experimental data for this specific compound is not available in the provided search results.

Biotinylation and Affinity Tags

Biotinylation is the process of attaching biotin to a molecule, which then allows for high-affinity binding to avidin (B1170675) or streptavidin. wikipedia.org This interaction is widely used for the detection, purification, and immobilization of biomolecules. thermofisher.com Similar to fluorescent labeling, the carboxylic acid and secondary amine of this compound are the primary targets for biotinylation.

The most straightforward method for biotinylating this compound would be to couple a biotin derivative containing a primary amine (e.g., biotin hydrazide or an amino-PEG-biotin linker) to the carboxylic acid of the nicotinic acid scaffold. thermofisher.com This reaction is typically mediated by carbodiimide (B86325) chemistry (EDC/NHS), forming a stable amide bond. interchim.fr The use of a polyethylene glycol (PEG) spacer between the biotin and the nicotinic acid can improve the accessibility of the biotin for binding to streptavidin and can also enhance the solubility of the resulting conjugate.

Conversely, the secondary amine could potentially be targeted, although this is less common. The use of biotinylation reagents with an N-hydroxysuccinimide (NHS) ester is a standard method for labeling primary amines; however, their reactivity with sterically hindered secondary amines may be limited. alfa-chemistry.com

The resulting biotinylated this compound could be used as a chemical probe in various affinity-based applications. For example, it could be immobilized on a streptavidin-coated surface to study its interactions with proteins or other biological macromolecules. It could also be used in pull-down assays to isolate its binding partners from complex biological samples.

Table 2: Potential Biotinylation Strategies for this compound

Target Functional Group Reagents Linkage Type Key Features
Carboxylic Acid Biotin-amine derivatives, EDC, NHS Amide High efficiency, stable linkage, allows for spacer arms

This table outlines potential biotinylation approaches based on established bioconjugation techniques. Specific experimental validation for this compound is not available in the provided search results.

Future Research Trajectories and Unaddressed Scientific Inquiries Pertaining to 6 Tert Butylamino 4 Methylnicotinic Acid

Elucidation of Novel Biological Targets and Polypharmacology

A significant unaddressed aspect of 6-(tert-Butylamino)-4-methylnicotinic acid is the comprehensive identification of its biological targets. The structural motifs present in the molecule, namely the 6-aminonicotinic acid core, suggest several plausible yet unconfirmed biological interactions.

GABA Receptor Modulation: Research on analogs such as 6-aminonicotinic acid has demonstrated activity as GABA(A) receptor agonists. nih.gov Future investigations should explore whether this compound exhibits similar modulatory effects on GABAergic signaling, which could have implications for neurological and psychiatric disorders.

Anti-inflammatory Pathways: Nicotinic acid derivatives have been reported to possess anti-inflammatory properties. nih.gov It is crucial to investigate if this compound can modulate key inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. nih.gov

Enzyme Inhibition: The pyridine (B92270) carboxylic acid scaffold is a versatile framework for designing enzyme inhibitors. nih.gov High-throughput screening of this compound against a panel of clinically relevant enzymes could reveal novel inhibitory activities.

Polypharmacology Profiling: A systems-based approach to understanding the interaction of this compound with multiple targets simultaneously will be essential. This polypharmacological profile could uncover synergistic therapeutic effects or potential off-target liabilities.

A proposed initial screening panel for elucidating the biological targets of this compound is presented in Table 1.

Table 1: Proposed Initial Biological Target Screening Panel

Target Class Specific Examples Rationale
Neurotransmitter Receptors GABA(A) receptor subtypes, Nicotinic acetylcholine (B1216132) receptors Based on the activity of 6-aminonicotinic acid analogs. nih.gov
Inflammatory Pathway Proteins COX-1, COX-2, TNF-α, IL-6 Nicotinic acid derivatives have shown anti-inflammatory potential. nih.gov
Kinases Panel of representative human kinases A common target class for pyridine-containing small molecules.

Advanced Synthetic Methodologies and Scalability Considerations for Industrial Applications

The future viability of this compound as a therapeutic agent or a research tool is contingent upon the development of efficient and scalable synthetic routes. Current industrial production of nicotinic acid often relies on processes that may not be environmentally benign. nih.gov

Future research in this area should focus on:

Greener Synthetic Routes: Exploring catalytic systems that minimize waste and avoid harsh reaction conditions is paramount. The development of a "green chemistry" approach to the synthesis of this compound would be a significant advancement. nih.gov

Flow Chemistry: The application of continuous flow manufacturing could offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.

Catalytic C-H Activation: Direct functionalization of the pyridine ring through C-H activation could provide a more atom-economical synthesis compared to classical multi-step approaches.

A comparative overview of potential synthetic strategies is outlined in Table 2.

Table 2: Comparison of Potential Synthetic Strategies

Synthetic Method Potential Advantages Potential Challenges
Traditional Batch Synthesis Well-established methodologies for nicotinic acid derivatives. Potential for significant waste generation, harsh reaction conditions. nih.gov
Catalytic Flow Chemistry Improved heat and mass transfer, enhanced safety, potential for automation. Requires specialized equipment and process optimization.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of novel compounds. mdpi.com For this compound, these computational tools can be leveraged to:

Predict Biological Activity: ML models can be trained on existing data for nicotinic acid derivatives to predict the potential biological activities and targets of this compound. openbioinformaticsjournal.comresearchgate.net

De Novo Design of Analogs: Generative AI models can design novel analogs with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.net

Predictive Toxicology: In silico models can be employed to predict potential toxicities, helping to de-risk the compound early in the development process.

The implementation of AI and ML in the study of this compound can significantly accelerate the discovery of its therapeutic potential and the identification of superior analogs.

Exploration of this compound in New Research Paradigms

The unique chemical structure of this compound warrants its investigation in emerging therapeutic areas where nicotinic acid derivatives are showing promise.

Cardiovascular Diseases: Nicotinic acid (Niacin) is a well-known agent for treating dyslipidemia. nih.gov The potential for this compound to modulate lipid metabolism and impact cardiovascular health is an important area for future research. Furthermore, the role of NAD+ precursors, which include nicotinic acid, in cardiovascular health is an emerging field of interest. cohlife.org

Neurodegenerative Diseases: Some nicotine (B1678760) analogs have shown neuroprotective effects, suggesting a potential role in diseases like Parkinson's. openbioinformaticsjournal.com Investigating the neuroprotective capabilities of this compound is a logical next step.

Metabolic Disorders: The broader class of nicotinic acid derivatives has been explored for applications in metabolic disorders beyond dyslipidemia. ontosight.ai

Methodological Advancements in Characterization and Biological Assessment of this compound and its Analogs

To fully understand the structure-activity relationships and biological effects of this compound and its future analogs, advanced characterization and assessment methodologies will be indispensable.

Advanced Spectroscopic and Crystallographic Techniques: The use of techniques such as 2D-NMR and single-crystal X-ray diffraction will be crucial for unambiguous structural elucidation of the compound and its derivatives. nih.gov

High-Throughput Screening (HTS): The development of robust HTS assays will be essential for efficiently screening libraries of analogs against identified biological targets to determine structure-activity relationships. nih.gov

In Vitro and In Vivo Models: The establishment of relevant cell-based assays and animal models will be necessary to evaluate the efficacy and pharmacological properties of the compound in a biologically relevant context. researchgate.netjneurosci.org

The systematic application of these advanced methods will provide a comprehensive understanding of the therapeutic potential of this compound and guide the development of next-generation analogs.

Q & A

Basic: What are the primary synthetic routes for 6-(tert-Butylamino)-4-methylnicotinic acid, and how do reaction conditions influence product purity?

Methodological Answer:
The synthesis of 4-substituted nicotinic acid derivatives typically involves organolithium reagents (e.g., n-butyllithium) reacting with pyridyl-3-oxazolines derived from nicotinic acid . For this compound, a plausible route includes:

Step 1 : Introduce the methyl group at the 4-position via regioselective alkylation.

Step 2 : Install the tert-butylamino group at the 6-position using tert-butylamine under nucleophilic substitution conditions.

  • Key Considerations :

  • Use inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC or HPLC to detect side products (e.g., over-alkylation or incomplete substitution) .
    • Purification : Flash chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the pure product.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR identifies substitution patterns (e.g., tert-butylamino group at δ ~1.3 ppm for -C(CH3)3) and methyl group integration at the 4-position .
  • Mass Spectrometry (MS) :
    • High-resolution MS confirms molecular weight (e.g., [M+H]+ for C11H16N2O2 at 224.116 g/mol).
  • Infrared (IR) Spectroscopy :
    • Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.
  • X-ray Crystallography :
    • Resolves crystal structure and confirms regiochemistry (if single crystals are obtainable) .

Advanced: How should researchers address contradictory data in the synthesis of tert-butylamino-substituted nicotinic acids?

Methodological Answer:
Contradictions often arise from side reactions (e.g., unexpected chlorination or oxidation). For example:

  • Case Study : Thionyl chloride (SOCl2) reactions with 4-methylnicotinic acid derivatives can yield thioanhydrides or trichloromethyl byproducts instead of acyl chlorides .
    • Mitigation Strategies :

Optimize stoichiometry (e.g., limit SOCl2 to 1.2 equivalents).

Use milder chlorinating agents (e.g., oxalyl chloride/DMF) for better control.

Monitor reaction temperature (<0°C for sensitive intermediates).

  • Troubleshooting :
  • Employ LC-MS to track side products.
  • Compare melting points with literature values (e.g., mp 214–215°C for related intermediates) .

Advanced: What computational approaches are recommended for predicting the reactivity of this compound in enzyme-binding studies?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the tert-butylamino group may act as a hydrogen-bond donor in enzyme pockets .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding interactions with target enzymes (e.g., acetylcholinesterase) using software like GROMACS.
    • Validate with experimental data (e.g., IC50 values from enzymatic assays) .

Advanced: How can researchers optimize the stability of this compound in aqueous buffers for biological assays?

Methodological Answer:

  • pH Stability :
    • The compound may degrade under acidic/basic conditions. Use buffered solutions (pH 6–8) to maintain stability.
  • Light/Temperature Sensitivity :
    • Store solutions in amber vials at -20°C to prevent photodegradation or thermal decomposition.
  • Validation :
    • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation via HPLC .

Advanced: What strategies can resolve spectral overlaps in the UV-Vis analysis of this compound in complex matrices?

Methodological Answer:

  • Derivatization :
    • Use chromophoric reagents (e.g., 2,4-dinitrophenylhydrazine) to enhance UV absorption .
  • Chromatographic Separation :
    • Employ reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to isolate the compound from interferents .
  • Chemometric Analysis :
    • Apply multivariate calibration (e.g., PLS regression) to deconvolute overlapping peaks .

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